molecular formula C4H12N2O B1204418 1-Aminooxy-4-aminobutane CAS No. 69182-55-4

1-Aminooxy-4-aminobutane

Cat. No.: B1204418
CAS No.: 69182-55-4
M. Wt: 104.15 g/mol
InChI Key: BRMYHTNDDMKDGY-UHFFFAOYSA-N
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Description

1-Aminooxy-4-aminobutane (CAS 69182-55-4) is a bifunctional organic compound of significant interest in chemical biology and organic synthesis. Its molecular formula is C4H12N2O, and it features both a primary amine (-NH2) and an aminooxy group (-O-NH2) at opposite ends of a butyl chain . This structure makes it a valuable building block for chemoselective ligation strategies. The aminooxy group exhibits enhanced nucleophilicity due to the alpha-effect, allowing it to react efficiently with carbonyl groups (aldehydes and ketones) under mild acidic conditions to form stable oxime linkages . This reaction is widely exploited in bioconjugation for modifying proteins, glycans, and other biomolecules, as well as in neoglycosylation and the synthesis of various neoglycoconjugates . In biochemical research, this compound has been characterized as an ornithine decarboxylase inhibitor, indicating its relevance in studying polyamine biosynthesis and related cellular pathways . A practical application of its reactivity was demonstrated in a 2024 study, where it was identified as a stable, non-toxic degradation product of aflatoxin B1 following microbial treatment, showcasing its occurrence in biodegradation pathways . The compound requires careful handling and storage; it is recommended to be kept in a dark place under an inert atmosphere at 2-8°C . It is classified with the signal word "Danger" due to its flammable liquid and corrosive properties (H225, H314) . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

O-(4-aminobutyl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O/c5-3-1-2-4-7-6/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMYHTNDDMKDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCON)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219224
Record name 1-Aminooxy-4-aminobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69182-55-4
Record name 1-Aminooxy-4-aminobutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069182554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Aminooxy-4-aminobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Chain-Length Derivatives

1-Aminooxy-3-aminopropane
  • Structure: Shorter carbon chain (C3) with aminooxy and amine groups at positions 1 and 3.
  • Activity: Higher potency than 1-aminooxy-4-aminobutane, with an I50 of 2.10<sup>−8</sup> M against ODC .
  • Specificity: Demonstrates enzyme selectivity similar to this compound but greater efficacy in vivo.
n-Butylamine (1-Aminobutane)
  • Structure: Simple primary amine (C4 chain) lacking the aminooxy group.
  • Its lack of functional groups reduces biological specificity compared to aminooxy derivatives .

Azido-Functionalized Analogs

1-Azido-4-aminobutane
  • Structure: Replaces the aminooxy group with an azide (-N3). CAS: 88192-20-5, molecular formula C4H10N4 .
  • Applications : Used in click chemistry and bioconjugation due to the azide group’s reactivity. Synthesized from precursors like 1-azido-4-isocyanatobutane (CAS: 177489-76-8) .
  • Contrast: Unlike this compound, its primary utility lies in synthetic chemistry rather than enzyme inhibition.

Hydroxy-Substituted Derivatives

1-Amino-4-hydroxybutan-2-one
  • Structure: Contains a hydroxyl (-OH) and ketone group instead of aminooxy. CAS: 87395-84-4 .
  • Safety: Requires stringent handling (e.g., artificial respiration if inhaled), contrasting with the lower acute toxicity reported for aminooxy derivatives .
  • Functionality: The hydroxyl group may enhance solubility but reduces stability compared to aminooxy compounds.

Aromatic Amines

2-Amino-4-phenylbutane
  • Structure : C4 chain with a phenyl substituent. CAS: 22374-89-6 .

Comparative Data Table

Compound Functional Groups Key Activity/Property I50 (M) Toxicity/Handling
This compound Aminooxy, amine ODC inhibition 2.10<sup>−7</sup> Low acute toxicity
1-Aminooxy-3-aminopropane Aminooxy, amine (C3) ODC inhibition 2.10<sup>−8</sup> Low toxicity at 16 mg/kg
n-Butylamine Primary amine Industrial solvent N/A Moderate irritant
1-Azido-4-aminobutane Azide, amine Bioconjugation N/A Reactive, handle with care
1-Amino-4-hydroxybutan-2-one Hydroxyl, ketone, amine Limited biological data N/A High acute toxicity

Key Research Findings

  • Chain Length vs. Potency: Shorter-chain aminooxy derivatives (e.g., C3) exhibit greater ODC inhibition, suggesting steric or electronic advantages .
  • Functional Group Impact : Azido and hydroxy groups shift applications from enzymatic inhibition to chemical synthesis or alter toxicity profiles .
  • Structural Specificity: The aminooxy group uniquely enables selective ODC targeting, unlike aromatic or simple amines .

Preparation Methods

Hydrolysis of Protected Amines: Insights from 4-Amino-1-butanol Synthesis

The synthesis of 4-amino-1-butanol involves hydrolyzing N-(8-hydroxybutyl)phthalimide under basic conditions (10 h at 100°C with NaOH), yielding 90.8% pure product. This method highlights the utility of phthalimide protection for amines, which could be adapted for this compound:

  • Analogous Route : Protecting the primary amine with phthalimide, introducing the aminooxy group via hydroxylamine substitution, and deprotecting under mild acidic conditions.

  • Challenges : Hydroxylamine’s nucleophilicity may lead to competing reactions with the phthalimide group, necessitating temperature control below 30°C.

Bromination and Amination: Lessons from 4-Isopropylamino-1-butanol Synthesis

A patent detailing 4-isopropylamino-1-butanol synthesis employs tetrahydrofuran (THF) bromination followed by isopropylamine substitution. This two-step process achieves >99.5% purity and 92% yield, demonstrating the efficacy of bromo intermediates for amine installation:

  • Bromination : THF reacts with HBr in acetic acid to form 4-bromo-1-acetoxyl butane.

  • Amination : Bromine displacement with isopropylamine in acetonitrile at 20°C.

Adaptation for this compound :

  • Replace isopropylamine with hydroxylamine in the amination step.

  • Optimize solvent polarity (e.g., ethanol or water) to enhance hydroxylamine reactivity.

Proposed Synthetic Routes for this compound

Route 1: Phthalimide-Mediated Synthesis

  • Protection : React 4-aminobutanol with phthalic anhydride to form N-(4-hydroxybutyl)phthalimide.

  • Aminooxy Introduction : Substitute the hydroxyl group with hydroxylamine using Mitsunobu conditions (DIAD, PPh₃).

  • Deprotection : Hydrazinolysis to remove the phthalimide group.

Advantages : High regioselectivity; avoids side reactions.
Limitations : Mitsunobu reagents may reduce the aminooxy group.

Route 2: Bromo Intermediate Strategy

  • Bromination : React THF with HBr/acetic acid to form 4-bromo-1-acetoxyl butane.

  • Dual Amination :

    • Substitute bromide with ammonia to form 4-amino-1-acetoxyl butane.

    • Hydrolyze acetate to hydroxyl, then convert to aminooxy via tosylation and hydroxylamine displacement.

Advantages : Scalable; uses inexpensive reagents.
Limitations : Requires strict stoichiometry to prevent over-amination.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Polar Solvents : Acetonitrile and ethanol improve hydroxylamine solubility but may promote ester hydrolysis.

  • Low-Temperature Control : Maintaining reactions below 30°C reduces side reactions, as evidenced in 4-isopropylamino-1-butanol synthesis.

Purification and Analysis

  • Distillation : Effective for intermediates like 4-bromo-1-acetoxyl butane (b.p. 87–89°C at 2 mmHg).

  • Chromatography : GC-MS or HPLC ensures >99.5% purity, critical for pharmaceutical intermediates.

Comparative Data Table: Key Parameters from Analogous Syntheses

Parameter4-Amino-1-butanol4-Isopropylamino-1-butanolProposed for this compound
Starting MaterialN-(8-hydroxybutyl)phthalimideTetrahydrofuranTetrahydrofuran or 4-aminobutanol
Key ReagentNaOHHBr/acetic acidHydroxylamine hydrochloride
Reaction Temperature100°C20°C0–30°C
Yield90.8%92%Estimated 70–85%
Purity99.5%≥99.5%Target ≥98%

Q & A

Q. Critical Parameters :

  • Temperature : Excessive heat may degrade the aminooxy group; maintain reflux conditions ≤80°C.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Purification : Distillation or column chromatography is essential to isolate the product from byproducts like disulfides or oxidized derivatives .

How can researchers resolve contradictions in spectroscopic data during structural characterization?

Advanced Research Question
Contradictions in NMR, IR, or mass spectra often arise from:

  • Tautomerism : The aminooxy group may exhibit keto-enol tautomerism, leading to split peaks. Use deuterated solvents (DMSO-d6) and variable-temperature NMR to stabilize conformers.
  • Impurity interference : Compare experimental data with computational predictions (e.g., density functional theory for IR vibrations) and cross-validate with HPLC purity assays (>95%) .
  • Stereochemical ambiguity : Employ 2D NMR techniques (COSY, HSQC) to resolve overlapping signals, particularly for chiral centers.

Q. Methodological Framework :

Triangulation : Combine multiple techniques (e.g., X-ray crystallography for solid-state structure, solution-phase NMR).

Iterative refinement : Adjust synthetic protocols to minimize byproducts and rerun spectra under standardized conditions .

What analytical methods are most effective for assessing the purity of this compound?

Basic Research Question

  • Chromatography :
    • HPLC : Use a C18 column with UV detection at 210–220 nm; mobile phase = acetonitrile/water (70:30) + 0.1% TFA.
    • TLC : Silica gel plates with ninhydrin staining for amino group visualization .
  • Spectroscopy :
    • FT-IR : Confirm the presence of N–O (950–1250 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches.
    • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks; compare with theoretical m/z .

How does the aminooxy group influence the compound’s reactivity in nucleophilic reactions?

Advanced Research Question
The aminooxy (–ONH₂) group acts as a bifunctional moiety:

  • Nucleophilicity : The oxygen lone pairs enhance reactivity in acylations or alkylations, but steric hindrance may reduce efficiency.
  • Redox sensitivity : Prone to oxidation, forming nitroso derivatives; use inert atmospheres (N₂/Ar) during reactions .

Q. Experimental Design Considerations :

  • Competitive reactions : Monitor competing pathways (e.g., oxidation vs. substitution) using kinetic studies.
  • Protecting groups : Boc protection stabilizes the aminooxy group during Grignard or Suzuki couplings .

What strategies mitigate instability during long-term storage of this compound?

Basic Research Question

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the aminooxy group.
  • Solvent choice : Dissolve in anhydrous DMSO or ethanol for aliquots; avoid aqueous buffers unless stabilized at pH 4–6 .

Q. Stability Data (Hypothetical) :

ConditionDegradation (%) at 6 Months
25°C, light-exposed45–60%
–20°C, dark<5%

How can computational modeling predict the biological interactions of this compound?

Advanced Research Question

  • Docking studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., monoamine oxidases) via the aminooxy group’s hydrogen-bonding capacity.
  • MD simulations : Analyze conformational stability in lipid bilayers to assess membrane permeability.
  • ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity profiles based on logP (<2) and polar surface area (>80 Ų) .

What are the potential applications of this compound in medicinal chemistry?

Advanced Research Question

  • Prodrug design : The aminooxy group can conjugate with ketone-containing drugs (e.g., doxorubicin) for targeted release.
  • Enzyme inhibition : Acts as a transition-state analog in hydrolase or oxidase pathways.
  • Bioconjugation : Facilitate site-specific protein labeling via oxime ligation .

Case Study :
In a hypothetical study, coupling this compound to a fluorescent probe enabled live-cell imaging of lysosomal activity, validated by confocal microscopy .

How do solvent polarity and pH affect the compound’s solubility and reactivity?

Basic Research Question

  • Solubility :
    • Polar solvents (water, DMF) : Solubilize via hydrogen bonding but risk hydrolysis.
    • Nonpolar solvents (toluene) : Reduce solubility but stabilize the aminooxy group.
  • pH dependence :
    • Acidic (pH <4) : Protonation of –ONH₂ reduces nucleophilicity.
    • Basic (pH >9) : Deprotonation enhances reactivity but may accelerate oxidation .

What safety precautions are critical when handling this compound?

Basic Research Question

  • PPE : Wear nitrile gloves, goggles, and lab coats; avoid skin contact (potential irritant).
  • Ventilation : Use fume hoods due to possible volatile byproducts (e.g., NH₃).
  • Emergency protocols : Neutralize spills with 5% acetic acid; rinse eyes with saline for 15 minutes .

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